molecular formula C17H22N2O B583360 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one

Cat. No.: B583360
M. Wt: 270.37 g/mol
InChI Key: GIDZCNCCCWFCIN-YIONKMFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR 16584 is a chemical compound known for its role as a selective antagonist of the alpha3beta4 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel found in the central and peripheral nervous systems.

Preparation Methods

The synthesis of SR 16584 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Step 1: Formation of the indole core through a cyclization reaction.

    Step 2: Introduction of the azabicyclo nonane moiety via a nucleophilic substitution reaction.

    Step 3: Final modifications to achieve the desired selectivity and potency.

Industrial production methods for SR 16584 are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions .

Chemical Reactions Analysis

SR 16584 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SR 16584 has several scientific research applications:

    Neuroscience: It is used to study the role of alpha3beta4 nicotinic acetylcholine receptors in the nervous system.

    Pharmacology: The compound helps in understanding the pharmacological effects of receptor antagonism.

    Drug Development: SR 16584 serves as a lead compound for developing new drugs targeting nicotinic acetylcholine receptors.

    Biochemistry: It is used in biochemical assays to investigate receptor-ligand interactions

Comparison with Similar Compounds

SR 16584 is unique due to its high selectivity for the alpha3beta4 nicotinic acetylcholine receptor. Similar compounds include:

    Mecamylamine: A non-selective nAChR antagonist.

    Dihydro-beta-erythroidine: Selective for alpha4beta2 nAChRs.

    Alpha-conotoxin MII: Selective for alpha3beta2 nAChRs.

Compared to these compounds, SR 16584 offers greater specificity for the alpha3beta4 subtype, making it a valuable tool for receptor subtype studies .

Properties

IUPAC Name

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18-13-6-4-7-14(18)11-15(10-13)19-16-8-3-2-5-12(16)9-17(19)20/h2-3,5,8,13-15H,4,6-7,9-11H2,1H3/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZCNCCCWFCIN-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N3C(=O)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)N3C(=O)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Reactant of Route 4
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Reactant of Route 5
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Reactant of Route 6
Reactant of Route 6
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one

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